Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate, also known as sodium etidronate, is a bisphosphonate compound. It is widely used in various industrial and medical applications due to its ability to inhibit the formation of calcium phosphate crystals. This compound is particularly effective in preventing scale formation and corrosion in water systems and is also used in the treatment of bone diseases such as osteoporosis and Paget’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate can be synthesized through the reaction of phosphorus trichloride with acetic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization and filtration processes to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form different phosphonate compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonates, which have applications in different industrial processes .
Scientific Research Applications
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and scale inhibitor in water treatment processes.
Biology: The compound is studied for its effects on bone metabolism and its potential use in treating bone diseases.
Medicine: It is used in the treatment of osteoporosis and Paget’s disease due to its ability to inhibit bone resorption.
Mechanism of Action
The mechanism of action of sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate involves its ability to bind to calcium ions, preventing the formation of calcium phosphate crystals. This binding inhibits the crystallization process, making it effective in preventing scale formation and bone resorption. The compound targets the hydroxyapatite crystals in bones, reducing their dissolution and thus preventing bone loss .
Comparison with Similar Compounds
Similar Compounds
Etidronic Acid: Similar in structure and function, used in bone disease treatment and water treatment.
Clodronic Acid: Another bisphosphonate with similar applications in bone disease treatment.
Pamidronic Acid: Used in the treatment of bone diseases and has similar chemical properties.
Uniqueness
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate is unique due to its high solubility in water and its effectiveness in preventing both scale formation and bone resorption. Its ability to bind strongly to calcium ions makes it particularly useful in various industrial and medical applications .
Properties
Molecular Formula |
C2H10Na2O9P2 |
---|---|
Molecular Weight |
286.02 g/mol |
IUPAC Name |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate;dihydrate |
InChI |
InChI=1S/C2H8O7P2.2Na.2H2O/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
XOEZCZPMTZEGIQ-UHFFFAOYSA-L |
Canonical SMILES |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.